molecular formula C13H9BrClNO B8691040 2-(4-Bromopyridin-2-yl)-1-(4-chlorophenyl)ethanone

2-(4-Bromopyridin-2-yl)-1-(4-chlorophenyl)ethanone

Cat. No. B8691040
M. Wt: 310.57 g/mol
InChI Key: XHPJXWKQKAHNEZ-UHFFFAOYSA-N
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Patent
US08618301B2

Procedure details

1.0 g (5.8 mmol) of 4-bromo-2-methylpyridine and 2.14 g (11.6 mmol) of ethyl 4-chlorobenzoate are placed under a stream of argon in a round-bottomed flask and dissolved in 10 ml of anhydrous tetrahydrofuran. The solution is cooled to 0° C. and 12 ml of a lithium hexamethyldisilazane (LiHMDS) solution (1M in tetrahydrofuran) are added. After addition, the mixture is heated at 45° C. for 3 h and cooled to ambient temperature, and then water is added. The tetrahydrofuran is subsequently evaporated under reduced pressure and the aqueous phase is extracted three times with ether. The organic phase is separated, dried and concentrated under reduced pressure. The residue obtained is purified by chromatography on silica gel, elution being carried out with a mixture of dichloromethane and heptane. 1.11 g (62%) of compound are obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
62%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH3:8])[CH:3]=1.[Cl:9][C:10]1[CH:20]=[CH:19][C:13]([C:14](OCC)=[O:15])=[CH:12][CH:11]=1.C[Si](C)(C)N[Si](C)(C)C.[Li].O>O1CCCC1>[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH2:8][C:14]([C:13]2[CH:19]=[CH:20][C:10]([Cl:9])=[CH:11][CH:12]=2)=[O:15])[CH:3]=1 |f:2.3,^1:29|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC(=NC=C1)C
Name
Quantity
2.14 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)OCC)C=C1
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
C[Si](N[Si](C)(C)C)(C)C.[Li]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated at 45° C. for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
The tetrahydrofuran is subsequently evaporated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted three times with ether
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
is purified by chromatography on silica gel, elution
ADDITION
Type
ADDITION
Details
being carried out with a mixture of dichloromethane and heptane

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=NC=C1)CC(=O)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.11 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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